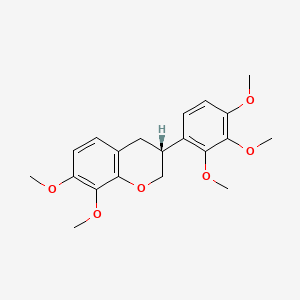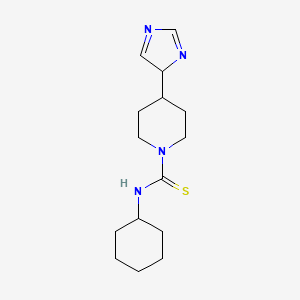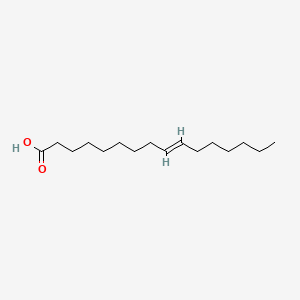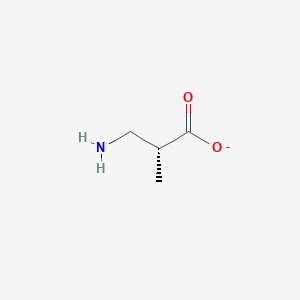
Hydrogen arsorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The hydrogen ortho-arsenite ion, also known as trioxidoarsenate(III), is a chemical compound containing an arsenic oxyanion where arsenic has an oxidation state of +3. This ion is a derivative of arsenous acid and has a pyramidal shape. It is one of several arsenite anions, which are known for their various structural forms and significant roles in both environmental and industrial contexts .
Preparation Methods
Hydrogen arsorites can be synthesized through several methods. One common approach involves the dissolution of arsenic trioxide (As2O3) in water, followed by the addition of a base to form the ortho-arsenite ion. At low temperatures, hydrogen arsenite salts can be prepared, such as Na2H2As4O8, NaAsO2·4H2O, Na2HAsO3·5H2O, and Na5(HAsO3)(AsO3)·12H2O . Industrial production methods often involve similar aqueous reactions, with careful control of pH and temperature to ensure the desired product.
Chemical Reactions Analysis
The hydrogen ortho-arsenite ion undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to arsenate (As(V)) using oxidizing agents like chlorine or potassium permanganate. In reduction reactions, it can be reduced to elemental arsenic or arsine (AsH3) under specific conditions. Common reagents used in these reactions include hydrogen sulfide, which precipitates arsenic as arsenic trisulfide (As2S3) in acidic conditions . Major products formed from these reactions depend on the reagents and conditions used, often resulting in different arsenic compounds with varying oxidation states.
Scientific Research Applications
The hydrogen ortho-arsenite ion has several scientific research applications across various fields:
Mechanism of Action
The hydrogen ortho-arsenite ion exerts its effects primarily through its interaction with thiol groups in proteins and enzymes. In humans, it inhibits key enzymes such as pyruvate dehydrogenase and oxoglutarate dehydrogenase by binding to the –SH group of lipoamide, a coenzyme involved in these reactions. This inhibition disrupts energy production and can lead to cellular toxicity . In microbial systems, the oxidation of arsenite to arsenate is a detoxification mechanism that also provides energy for certain bacteria .
Comparison with Similar Compounds
The hydrogen ortho-arsenite ion can be compared with other similar compounds, such as:
Phosphite (HPO2−3): Similar in structure but contains phosphorus instead of arsenic.
Nitrite (NO−2): Another group 15 oxyanion with a bent structure, unlike the pyramidal shape of ortho-arsenite.
Meta-arsenite (AsO−2)n: A polymeric chain anion, differing from the discrete ortho-arsenite ion.
Pyro-arsenite (As2O4−5): Contains a dimeric structure with two arsenic atoms.
The uniqueness of the hydrogen ortho-arsenite ion lies in its specific oxidation state and structural properties, which influence its reactivity and applications in various fields.
Properties
Molecular Formula |
AsHO3-2 |
|---|---|
Molecular Weight |
123.928 g/mol |
IUPAC Name |
hydrogen arsorite |
InChI |
InChI=1S/AsHO3/c2-1(3)4/h2H/q-2 |
InChI Key |
RJFGWSIMCQVVJS-UHFFFAOYSA-N |
SMILES |
O[As]([O-])[O-] |
Canonical SMILES |
O[As]([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-Methoxy-ethyl)-11-{[1-(3-methoxy-phenyl)-meth-(E)-ylidene]-amino}-3,11-dihydro-1,3,5,10,11-pent aaza-benzo[b]fluoren-4-one](/img/structure/B1237590.png)
![N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B1237592.png)
![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B1237593.png)


![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)




